molecular formula C10H7F2NO B1419140 5,7-Difluoro-4-hydroxy-2-methyl-quinoline CAS No. 288151-40-6

5,7-Difluoro-4-hydroxy-2-methyl-quinoline

Cat. No.: B1419140
CAS No.: 288151-40-6
M. Wt: 195.16 g/mol
InChI Key: CPQNOZAYGQYDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Chemistry:

5,7-Difluoro-4-hydroxy-2-methyl-quinoline is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials with specific properties.

Biology:

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its fluorinated nature enhances its stability and bioavailability.

Medicine:

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to create derivatives with enhanced pharmacological properties.

Industry:

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials, including liquid crystals and dyes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5,7-Difluoro-4-hydroxy-2-methyl-quinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-difluoroaniline with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent hydrolysis . The reaction conditions often involve heating the mixture to promote cyclization and ensure high yields.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,7-Difluoro-4-hydroxy-2-methyl-quinoline can undergo oxidation reactions, typically using oxidizing agents like or .

    Reduction: Reduction reactions can be carried out using reducing agents such as or .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinoline derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5,7-Difluoro-4-hydroxy-2-methyl-quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound can inhibit or activate specific pathways, leading to its desired effects in biological systems .

Comparison with Similar Compounds

  • 6,7-Difluoro-4-hydroxy-2-methyl-quinoline
  • 5,7-Difluoro-3-hydroxy-2-methyl-quinoline
  • 5,7-Difluoro-4-hydroxy-3-methyl-quinoline

Comparison:

Compared to its similar compounds, 5,7-Difluoro-4-hydroxy-2-methyl-quinoline is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5,7-difluoro-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c1-5-2-9(14)10-7(12)3-6(11)4-8(10)13-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQNOZAYGQYDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656280
Record name 5,7-Difluoro-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288151-40-6
Record name 5,7-Difluoro-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Difluoro-4-hydroxy-2-methyl-quinoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5,7-Difluoro-4-hydroxy-2-methyl-quinoline
Reactant of Route 3
5,7-Difluoro-4-hydroxy-2-methyl-quinoline
Reactant of Route 4
Reactant of Route 4
5,7-Difluoro-4-hydroxy-2-methyl-quinoline
Reactant of Route 5
5,7-Difluoro-4-hydroxy-2-methyl-quinoline
Reactant of Route 6
5,7-Difluoro-4-hydroxy-2-methyl-quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.